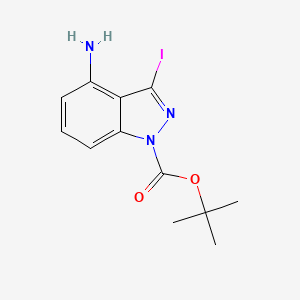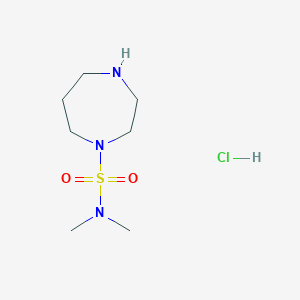
3-Bromo-6-chloro-5-iodo-2-methylpyridine
Vue d'ensemble
Description
3-Bromo-6-chloro-5-iodo-2-methylpyridine is a chemical compound with the CAS Number: 1824109-17-2 . It has a molecular weight of 332.37 and is solid in its physical form . This compound has gained significant attention in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-6-chloro-5-iodo-2-methylpyridine . The InChI code is 1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 .Physical And Chemical Properties Analysis
3-Bromo-6-chloro-5-iodo-2-methylpyridine is a solid . It has a molecular weight of 332.37 . The InChI code is 1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 .Relevant Papers The search results did not provide specific peer-reviewed papers related to 3-Bromo-6-chloro-5-iodo-2-methylpyridine .
Applications De Recherche Scientifique
Advances in Halogen NMR Spectroscopy
Recent advances in solid-state nuclear magnetic resonance (NMR) spectroscopy of quadrupolar halogens (chlorine, bromine, and iodine) have opened new avenues for the application of chlorine, bromine, and iodine NMR in studying halogen-bonded adducts, pharmaceutical polymorphs, inorganic compounds, and materials among others. Higher magnetic fields and technique development continue to enhance the applications of chlorine, bromine, and iodine SSNMR, suggesting that compounds like 3-Bromo-6-chloro-5-iodo-2-methylpyridine could be studied in greater detail for their structural and interaction properties (Szell & Bryce, 2020).
Halogenation in Marine Red Algae
The role of halogens in biochemical processes, specifically in marine red algae, has been studied, showing that various species synthesize organic halogen-containing compounds derived from seawater components. This indicates potential for research into the environmental or biological roles of halogenated compounds, including those with complex halogenation patterns like 3-Bromo-6-chloro-5-iodo-2-methylpyridine (Fenical, 1975).
Electrochemical Surface Finishing and Energy Storage
The review on electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) discusses the steady increase in research related to haloaluminate RTILs and their mixtures for electroplating and energy storage applications. This could suggest applications of halogenated compounds in electrochemical technologies, including those related to the synthesis or modification of compounds like 3-Bromo-6-chloro-5-iodo-2-methylpyridine for use in advanced material science and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-iodo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFVFQFCTASTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-5-iodo-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride](/img/structure/B1448725.png)

![[4-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B1448729.png)
![[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1448732.png)



![N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1448739.png)
![(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride](/img/structure/B1448740.png)


